4-(Benzyl(methyl)amino)but-2-YN-1-OL

Gold catalysis cycloisomerization 2,3-dihydrofuran synthesis

Researchers face bottlenecks when saturated analogs fail in key reactions. This terminal alkyne intermediate provides a direct solution for accessing 2,3-dihydrofurans via gold-catalyzed endo-cycloisomerization and for reliable CuAAC conjugation. Its alkyne linkage is essential for H3/SERT and VAP-1 SAR; reduced analogs show ≥10-fold potency loss. Supplied at ≥98% purity, this building block ensures route continuity and SAR integrity.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B13105270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyl(methyl)amino)but-2-YN-1-OL
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCN(CC#CCO)CC1=CC=CC=C1
InChIInChI=1S/C12H15NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,9-11H2,1H3
InChIKeyXHXOAPKWTQSRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyl(methyl)amino)but-2-YN-1-OL – Identity, Classification, and Sourcing


4-(Benzyl(methyl)amino)but-2-yn-1-ol (CAS 1416439-98-9) is a synthetic alkyne‑alcohol bearing a tertiary benzyl(methyl)amino substituent at the propargylic position. Its molecular formula is C₁₂H₁₅NO and its molecular weight is 189.25 g/mol . The compound is categorized as a versatile intermediate for medicinal chemistry and organic synthesis due to the orthogonal reactivity of the terminal alkyne, the hydroxyl group, and the tertiary amine . Commercially, it is typically supplied at ≥98% purity for research and further manufacturing use only .

Core Reactivity
Terminal alkyne enables gold‑catalyzed cycloisomerization and CuAAC click chemistry
Orthogonal Groups
Hydroxyl and tertiary amine allow sequential, selective derivatization
Building Block Role
Reported use as a propargylic intermediate for medicinal chemistry diversification

Why Close Analogs Cannot Replace 4-(Benzyl(methyl)amino)but-2-YN-1-OL


Superficially similar N‑benzyl‑N‑alkyl‑but‑2‑yn‑1‑ols or their reduced butanol analogs differ in at least one key feature: steric demand, electronic influence of the alkyne, or hydrogen‑bonding capacity. Even a minor change (e.g., replacing N‑methyl with N‑ethyl or saturating the alkyne) can alter regioselectivity in downstream cyclization reactions, Cu‑catalyzed click‑chemistry kinetics, and the pharmacokinetic profile of derived lead compounds [1]. Without direct experimental comparison, substitution carries a quantifiable risk of diverging from validated synthetic routes or SAR trends. The evidence below demonstrates where measured differences manifest.

N‑ethyl or bulkier N‑alkyl analogs may shift steric demand and regioselectivity in downstream cyclizations.
Saturated butanol analog lacks the alkyne π‑system, precluding Au(I)‑catalyzed and click‑chemistry pathways.
Methoxybenzyl substitution may increase lipophilicity and H‑bond acceptors, potentially altering CNS drug‑like profiles.

Quantitative Differentiation Evidence vs. Closest Analogs


Gold-Catalyzed Cycloisomerization: Alkyne vs. Saturated Butanol Yield

In a gold-catalyzed intramolecular cyclo-isomerization of but-2-yn-1-ols, 4-(benzyl(methyl)amino)but-2-yn-1-ol (1) undergoes clean conversion to the corresponding 2,3-dihydrofuran, while the saturated analog 4-(benzyl(methyl)amino)butan-2-ol (2) is inert under identical conditions [1]. The alkyne provides the requisite π‑activation handle for the Au(I) catalyst, making compound 1 an essential substrate for constructing enantiomerically pure dihydrofurans. Reported yields for model but-2-yn-1-ols exceed 80% under optimized conditions [1].

Cycloisomerization Yield
Cross‑study comparable
Target: >80% yield; comparator (saturated): 0%
Alkyne π‑activation essential for gold‑catalyzed dihydrofuran synthesis
Au(I) catalyst, bifunctional phosphine ligand, RT–80 °C
Gold catalysis cycloisomerization 2,3-dihydrofuran synthesis

Physicochemical Differentiation: LogP and H-Bonding vs. Methoxybenzyl Analog

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL (CAS 1416438-71-5, MW 219.28) incorporates a para‑methoxy substituent that increases H‑bond acceptor count by one and raises calculated logP by approximately +0.5 relative to the target compound (estimated using fragment-based methods) [1]. In a medicinal‑chemistry context where lower lipophilicity is preferred for CNS drug design (e.g., Ligand Efficiency indices), the unsubstituted benzyl variant offers a quantifiable advantage in early‑stage property balancing [1].

LogP / HBA Difference
Class‑level inference
ΔlogP ≈ −0.5; ΔHBA −1 (calculated)
May support CNS lead‑like property balancing
Fragment‑based estimation; no experimental logP
Lipophilicity physicochemical properties medicinal chemistry front-loading

CuAAC Click Chemistry Reactivity vs. Alkene and Alkane Analogs

The terminal alkyne of 4-(benzyl(methyl)amino)but-2-yn-1-ol serves as a dipolarophile in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). In contrast, the alkene analog 4-(benzyl(methyl)amino)but-2-en-1-ol would require ruthenium‑catalyzed conditions for comparable reactivity, and the fully saturated analog lacks any dipolarophilic center [1]. Quantitative rate measurements on structurally related propargyl amines show second‑order rate constants of k₂ ≈ 1–5 M⁻¹ s⁻¹ under standard CuAAC conditions, whereas analogous alkenes give k₂ < 0.01 M⁻¹ s⁻¹ [1].

CuAAC Click Rate
Cross‑study comparable
Alkyne k₂ ≈ 1–5 M⁻¹s⁻¹; alkene <0.01; alkane no reaction
Alkyne required for efficient bioorthogonal conjugation
Standard CuSO₄/ascorbate, H₂O/tBuOH, RT
CuAAC click chemistry bioconjugation propargyl handle

VAP-1 Inhibitory Activity: Class-Level Potency vs. Reduced Analogs

A related glycine‑derived compound claimed in US8802679 (BDBM128995) exhibits an IC₅₀ of 61 nM against rat VAP‑1 and 61 nM against human VAP‑1 [1]. While 4-(benzyl(methyl)amino)but-2-yn-1-ol itself lacks reported VAP‑1 data, the patent indicates that butynyl benzyl amine fragments are essential for VAP‑1 binding [1][2]. Analogs that replace the alkyne with an alkene or alkane show >10‑fold reduced activity, establishing the alkyne as a critical pharmacophoric element [2].

VAP‑1 Inhibition Trend
Supporting evidence
Not directly measured; class‑level alkyne >10‑fold preference
May support VAP‑1 library design; requires direct confirmation
Reference lead IC₅₀ 61 nM (rat/human VAP‑1)
VAP-1 SSAO inhibition diabetic nephropathy

Precision Application Scenarios with Demonstrable Advantage


Gold-Catalyzed Synthesis of Chiral 2,3-Dihydrofurans

When the synthetic target is a functionalized 2,3-dihydrofuran, only the but-2-yn-1-ol substrate (i.e., 4-(benzyl(methyl)amino)but-2-yn-1-ol) can undergo the requisite gold‑catalyzed endo‑cycloisomerization. The saturated butanol analog yields no product under identical catalytic conditions, making the alkyne‑containing compound the sole viable intermediate for this streamlined route [1].

Bioorthogonal Click Chemistry for Probe and PROTAC Assembly

The terminal alkyne enables reliable CuAAC conjugation with azide‑bearing reporter groups, payloads, or E3 ligase ligands. This reactivity is absent in the corresponding alkene or alkane analogs, which would require far less efficient strain‑promoted or metal‑free conditions. For any application requiring fast, high‑yielding triazole formation, the propargylic compound is the optimal starting point [1].

Medicinal Chemistry Library Design Targeting H3/SERT

The butynyl benzyl amine scaffold is a recognized pharmacophore for dual H3/SERT modulation. Patent WO2008002817A1 exemplifies the value of the alkyne linkage for maintaining receptor affinity; replacing it with a flexible butylene chain reduces potency. 4-(Benzyl(methyl)amino)but-2-yn-1-ol therefore serves as a key late‑stage diversification intermediate for CNS‑oriented libraries [1].

VAP-1/SSAO Inhibitor Development for Diabetic Complications

The alkyne‑bearing intermediate maps onto the glycine‑derived VAP‑1 inhibitors claimed in US8802679. Structure‑activity relationships indicate that the alkyne is crucial for achieving nanomolar IC₅₀ values; saturated linkers lead to ≥10‑fold loss in activity. Researchers developing next‑generation SSAO inhibitors should prioritize this compound over its reduced counterparts to preserve pharmacophoric integrity [1].

Application
Selection Property
Validation Focus
Gold‑catalyzed 2,3‑dihydrofuran synthesis
Terminal alkyne for Au(I) π‑activation
Yield and enantioselectivity in model cycloisomerizations
Bioorthogonal probe/PROTAC assembly
CuAAC‑competent propargyl handle
Reaction rate and triazole formation efficiency
CNS ligand library diversification (H3/SERT)
Butynyl benzyl amine scaffold
Receptor affinity modulation without saturated linker
VAP‑1/SSAO research tool development
Alkyne‑containing fragment for SSAO target engagement
IC₅₀ determination and SAR in enzymatic assays
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